molecular formula C17H23NO4 B7838123 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate CAS No. 203521-95-3

1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B7838123
CAS No.: 203521-95-3
M. Wt: 305.4 g/mol
InChI Key: SYAKUJRVWRTGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.3688 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate can be synthesized through various synthetic routes, including the following:

  • Starting from Piperidine: Piperidine can be alkylated with benzyl chloride and ethyl chloride in the presence of a strong base like potassium tert-butoxide to form the desired compound.

  • Starting from Piperidine Derivatives: Piperidine derivatives such as 4-methylpiperidine can be reacted with benzyl chloride and ethyl chloride under similar conditions to achieve the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the alkylation of piperidine derivatives. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Amines.

  • Substitution: Substituted benzyl and ethyl derivatives.

Scientific Research Applications

1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate is similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound.

  • N-ethylpiperidine: A compound with an ethyl group attached to the nitrogen atom.

  • N-methylpiperidine: A compound with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific combination of benzyl, ethyl, and methyl groups, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)9-11-18(12-10-17)16(20)22-13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAKUJRVWRTGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692950
Record name 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203521-95-3
Record name 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.